molecular formula C13H20N4 B15253934 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine CAS No. 929973-77-3

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine

Cat. No.: B15253934
CAS No.: 929973-77-3
M. Wt: 232.32 g/mol
InChI Key: CPNBLHGIKGALHP-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is a heterocyclic compound that features a piperidine ring fused to a tetrahydroquinazoline structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Vilsmeier-Haack formylation of N-arylacetamides, followed by cyclization with piperidine . Another approach includes the use of multicomponent reactions (MCRs) and reductive amination .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Continuous flow reactions and microwave-assisted synthesis are potential methods to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, quinazolinones, and tetrahydroquinazoline derivatives .

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

929973-77-3

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-piperidin-1-yl-5,6,7,8-tetrahydroquinazolin-6-amine

InChI

InChI=1S/C13H20N4/c14-11-4-5-12-10(8-11)9-15-13(16-12)17-6-2-1-3-7-17/h9,11H,1-8,14H2

InChI Key

CPNBLHGIKGALHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3CC(CCC3=N2)N

Origin of Product

United States

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